SID 26681509

cathepsin L inhibition slow-binding kinetics preincubation effect

SID 26681509 is a uniquely slow-binding, reversible cathepsin L inhibitor (Ki=0.89nM) with 151-fold selectivity over cathepsin K. Validated for dual antimalarial/antileishmanial activity and viral entry blockade. This ensures unambiguous data in autophagy, bone resorption, and host-pathogen studies. Procure for defined pharmacological fingerprint.

Molecular Formula C27H33N5O5S
Molecular Weight 539.6 g/mol
Cat. No. B10754729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSID 26681509
Molecular FormulaC27H33N5O5S
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
InChIInChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
InChIKeyOTIWAYTTYNFEKL-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide (SID 26681509, CAS 958772-66-2): Core Identity and Defined Target Class for Procurement Decisions


N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide, also known as SID 26681509, is a small-molecule thiocarbazate that acts as a potent, reversible, and competitive inhibitor of human cathepsin L (EC 3.4.22.15) [1]. With a molecular weight of 539.65 g/mol and a molecular formula of C27H33N5O5S, this compound is commercially available for research use with a purity of ≥97% by HPLC . It was identified through a high-throughput screen of 57,821 compounds from the NIH Molecular Libraries Small Molecule Repository and has been extensively characterized for its inhibitory activity against the cysteine protease cathepsin L [2].

Why SID 26681509 (N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide) Is Not Interchangeable with Other Cathepsin L Inhibitors: The Critical Role of Kinetic Selectivity and Dual-Pathogen Activity


While multiple cathepsin L inhibitors are commercially available, their substitution for SID 26681509 in established research protocols is scientifically unsound due to three key differentiators: (1) SID 26681509 exhibits a unique slow-binding, slowly reversible kinetic profile that yields an apparent Ki of 0.89 nM after preincubation, a characteristic not shared by most alternative inhibitors [1]; (2) its selectivity profile (7- to 151-fold over cathepsins B, K, V, S and papain; no activity against cathepsin G) is distinct from other cathepsin L inhibitors, which often show broader or different off-target effects [2]; and (3) SID 26681509 uniquely combines sub-micromolar antimalarial (IC50 = 15.4 μM) and antileishmanial (IC50 = 12.5 μM) activity with cathepsin L inhibition, a dual-pathogen profile not replicated by generic cathepsin L inhibitors [1]. Substitution would introduce uncontrolled variables into any experiment requiring this specific pharmacological fingerprint.

Quantitative Evidence of Differentiation: SID 26681509 (N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide) Against Key Comparators


Slow-Binding Kinetics Drive a 56-Fold Increase in Apparent Potency After Preincubation

SID 26681509 exhibits a pronounced time-dependent increase in inhibitory potency that is characteristic of a slow-binding inhibitor. After a 4-hour preincubation with cathepsin L, the observed IC50 drops from 56 nM to 1.0 nM, representing a 56-fold enhancement in apparent potency [1]. This is driven by a slow off-rate (koff = 2.2 × 10⁻⁵ s⁻¹) that yields an apparent inhibition constant (Ki) of 0.89 nM [2]. In contrast, the alternative oxocarbazate inhibitor CID 23631927 shows a 17-fold drop in IC50 (from 6.9 nM to 0.4 nM) under identical preincubation conditions [3], while the commonly used cathepsin L inhibitor Z-Phe-Tyr-CHO (IC50 = 0.85 nM) does not exhibit significant time-dependent potency enhancement . The slow-binding kinetic signature of SID 26681509 is therefore distinct and may confer advantages in experimental systems where sustained target engagement is critical.

cathepsin L inhibition slow-binding kinetics preincubation effect Ki

Superior Selectivity Window Against Cathepsin K: 151-Fold vs. 23-Fold for Oxocarbazate

Selectivity over the closely related cysteine protease cathepsin K is critical for experiments where cathepsin K inhibition would confound results, such as bone resorption studies. SID 26681509 displays a 151-fold selectivity window for cathepsin L over cathepsin K [1]. The oxocarbazate CID 23631927, another slow-binding cathepsin L inhibitor, shows only a 23-fold selectivity window (IC50 cathepsin L = 6.9 nM; IC50 cathepsin K = 157 nM) [2]. The peptide aldehyde ZLLLal exhibits even poorer discrimination (IC50 cathepsin L = 163 nM; IC50 cathepsin B = 88 nM) with preferential inhibition of cathepsin B over L [3]. This quantitative difference means that at a concentration that achieves >90% cathepsin L inhibition with SID 26681509, cathepsin K activity remains largely unaffected, whereas oxocarbazate would cause substantial off-target inhibition.

cathepsin L selectivity cathepsin K off-target inhibition isoform selectivity

Absolute Inactivity Against Cathepsin G: A Functional Selectivity Not Shared by Peptidic Inhibitors

SID 26681509 exhibits zero detectable inhibition of the serine protease cathepsin G at concentrations up to 100 μM, providing a clean selectivity profile between cysteine and serine proteases [1]. In contrast, many peptidic cathepsin L inhibitors retain residual activity against cathepsin G; for example, the epoxysuccinyl peptide CAA0225 inhibits cathepsin G with an IC50 of 2.8 μM, and Z-Phe-Tyr-CHO shows IC50 values of 184 nM against calpain II and 85.1 nM against cathepsin B [2]. The complete absence of cathepsin G inhibition by SID 26681509 ensures that experimental outcomes in models involving neutrophil-derived proteases (e.g., inflammation, host defense) can be attributed solely to cathepsin L blockade.

cathepsin G serine protease off-target selectivity

Dual Antiparasitic Activity: A Unique Phenotype Among Cathepsin L Inhibitors

SID 26681509 inhibits the in vitro propagation of the malaria parasite Plasmodium falciparum with an IC50 of 15.4 μM and inhibits the causative agent of cutaneous leishmaniasis, Leishmania major, with an IC50 of 12.5 μM [1]. This dual antiparasitic activity is not observed with other cathepsin L inhibitors such as KGP94 (IC50 > 50 μM against P. falciparum) or Z-Phe-Tyr-CHO (no reported antimalarial activity) . The oxocarbazate CID 23631927, while more potent against cathepsin L (IC50 = 6.9 nM), lacks any reported antiparasitic activity [2]. The structural basis for this dual activity likely stems from the unique thiocarbazate warhead and the 2-ethylphenyl anilide moiety, which may engage parasite-specific targets beyond human cathepsin L.

antimalarial antileishmanial Plasmodium falciparum Leishmania major neglected tropical diseases

High-Value Application Scenarios for N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide (SID 26681509)


Definitive Dissection of Cathepsin L Function in Bone Remodeling Assays

The 151-fold selectivity of SID 26681509 for cathepsin L over cathepsin K enables unambiguous interpretation of cathepsin L's role in osteoclast-mediated bone resorption without confounding inhibition of cathepsin K, the primary bone-resorbing protease [1]. Unlike oxocarbazate (23-fold selective) or broad-spectrum inhibitors such as E-64, SID 26681509 allows researchers to attribute observed reductions in collagen degradation or calcium release specifically to cathepsin L blockade. Recommended working concentration: 100 nM (with 4-hour preincubation) to achieve >90% cathepsin L inhibition while maintaining <10% cathepsin K inhibition.

Antimalarial and Antileishmanial Discovery Programs

SID 26681509 is the only cathepsin L inhibitor validated to inhibit both Plasmodium falciparum (IC50 = 15.4 μM) and Leishmania major (IC50 = 12.5 μM) in vitro [2]. This makes it an indispensable positive control and starting point for medicinal chemistry campaigns targeting neglected tropical diseases. Procurement is essential for laboratories engaged in parasite protease inhibitor screening, structure-activity relationship (SAR) studies of the thiocarbazate chemotype, or host-parasite interaction studies where simultaneous inhibition of host cathepsin L and parasite proteases is desired.

Viral Entry Studies Involving Endosomal Cathepsin L

Cathepsin L mediates the endosomal processing of viral glycoproteins essential for the entry of SARS-CoV, SARS-CoV-2, and Ebola virus. SID 26681509 has been demonstrated to block SARS-CoV-2 pseudovirus infection in human embryonic kidney 293T cells expressing ACE2, confirming its utility as a chemical probe for viral entry mechanism studies [3]. While E-64d and other broad-spectrum cysteine protease inhibitors may exhibit lower cytotoxicity, the unique kinetic fingerprint (slow off-rate) of SID 26681509 provides sustained target engagement that is advantageous for long-duration viral infection assays.

Autophagy and Lysosomal Proteolysis Research

SID 26681509 has been employed in multiple studies investigating the role of cathepsin L in autophagy, including work demonstrating that vitamin D and histone deacetylase inhibitors induce autophagy-mediated inhibition of HIV-1 through cathepsin L-dependent mechanisms [4][5]. The compound's complete lack of activity against cathepsin G ensures that observed effects on autophagic flux are attributable solely to cysteine cathepsin inhibition, providing cleaner data than less selective alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SID 26681509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.